molecular formula C11H10FNO2S2 B4423772 N-(2-fluoro-5-methylphenyl)-2-thiophenesulfonamide

N-(2-fluoro-5-methylphenyl)-2-thiophenesulfonamide

Cat. No. B4423772
M. Wt: 271.3 g/mol
InChI Key: LJVMPDKGSGATRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-5-methylphenyl)-2-thiophenesulfonamide, also known as FN1, is a novel compound that has been the subject of scientific research in recent years. It has shown potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-2-thiophenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer, it inhibits the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell proliferation and survival. In inflammation, it inhibits the NF-κB pathway, which is involved in the expression of pro-inflammatory cytokines. In neurological disorders, it reduces oxidative stress and inflammation, which are involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, it induces apoptosis and inhibits angiogenesis, which are important processes in the growth and spread of cancer cells. In inflammation, it reduces the levels of pro-inflammatory cytokines and inhibits the activation of NF-κB, which are involved in the inflammatory response. In neurological disorders, it reduces oxidative stress and inflammation, which are important factors in the pathogenesis of these diseases.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-5-methylphenyl)-2-thiophenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has good purity. It has been shown to be effective in various disease models, making it a promising therapeutic agent. However, there are also limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to administer in some experiments. It also has limited stability, which can affect its effectiveness over time.

Future Directions

There are several future directions for research on N-(2-fluoro-5-methylphenyl)-2-thiophenesulfonamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to explore its potential in other diseases, such as autoimmune disorders and metabolic diseases. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Finally, research could explore the potential of this compound in combination with other therapeutic agents to enhance its effectiveness.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-2-thiophenesulfonamide has shown potential as a therapeutic agent in various diseases. In cancer, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, it has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2S2/c1-8-4-5-9(12)10(7-8)13-17(14,15)11-3-2-6-16-11/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVMPDKGSGATRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.